PPARα Antagonist Potency: Structural Class-Level Inference Without Direct Compound-Specific Data
No peer-reviewed transactivation assay data were identified for the target compound in the accessible literature. The compound belongs to the benzothiazole-based N-(phenylsulfonyl)amide class, for which the 2011 Ammazzalorso et al. study reported dose-dependent PPARα antagonism using a GW7647-induced transactivation assay in HepG2 cells [1]. In that study, the most potent phenylsulfonamide analogs reduced PPARα activation by 40–60% at 10 μM, while the 2019 follow-up study reported that compound 2b achieved >90% viability inhibition in PTJ64i and PTJ86i paraganglioma cell lines with IC50 values in the low micromolar range [2]. Without direct experimental data for the target compound, its relative potency cannot be quantified. The meta-phenyl spacer present in the target compound's architecture is structurally distinct from the directly N-linked benzothiazole amides described in these studies, precluding direct extrapolation of potency.
| Evidence Dimension | PPARα transactivation inhibition (GW7647-induced reporter assay, HepG2 cells) |
|---|---|
| Target Compound Data | No data available for CAS 941952-21-2 |
| Comparator Or Baseline | Best-in-class benzothiazole phenylsulfonamides (2011 study): 40–60% inhibition at 10 μM. Compound 2b (2019 study): >90% viability inhibition in paraganglioma cells, low μM IC50. |
| Quantified Difference | Not calculable; target compound data absent |
| Conditions | HepG2 cell transactivation assay (GW7647 agonist); PTJ64i/PTJ86i paraganglioma cell viability (MTT assay) |
Why This Matters
For procurement decisions, the absence of target-specific transactivation data means that potency assumptions cannot be made; researchers must either generate de novo data or select a literature-validated analog such as compound 2b if PPARα antagonism is the intended application.
- [1] Ammazzalorso, A., Giancristofaro, A., D'Angelo, A., De Filippis, B., Fantacuzzi, M., Giampietro, L., Maccallini, C., & Amoroso, R. (2011). Benzothiazole-based N-(phenylsulfonyl)amides as a novel family of PPARα antagonists. Bioorganic & Medicinal Chemistry Letters, 21(16), 4869–4872. View Source
- [2] Ammazzalorso, A., De Lellis, L., Florio, R., Bruno, I., De Filippis, B., Fantacuzzi, M., Giampietro, L., Maccallini, C., Amoroso, R., & Cama, A. (2019). Synthesis of novel benzothiazole amides: Evaluation of PPAR activity and anti-proliferative effects in paraganglioma, pancreatic and colorectal cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 29(16), 2302–2306. View Source
